2-Amino-4-hydroxy-6-[2-naphthylsulfinyl]quinazoline
Description
Properties
CAS No. |
52979-10-9 |
|---|---|
Molecular Formula |
C18H13N3O2S |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
2-amino-6-naphthalen-2-ylsulfinyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C18H13N3O2S/c19-18-20-16-8-7-14(10-15(16)17(22)21-18)24(23)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H3,19,20,21,22) |
InChI Key |
HSEIXEXKGPZXCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)C3=CC4=C(C=C3)N=C(NC4=O)N |
Origin of Product |
United States |
Preparation Methods
Key Approaches:
- Cyclization of 2-aminobenzonitriles with suitable electrophiles to form 2-substituted quinazolines.
- Oxidative annulation and metal-free catalysis to achieve 2-aminoquinazoline derivatives under mild conditions.
- Functionalization of quinazolin-4(3H)-ones via chlorination and nucleophilic substitution to introduce amino and hydroxy groups.
- Sulfinyl group introduction typically involves oxidation of thioether precursors or direct sulfoxidation reactions.
Specific Preparation Method for 2-Amino-4-hydroxy-6-[2-naphthylsulfinyl]quinazoline
Starting Materials and Core Construction
- 2-Aminobenzophenone or 2-aminobenzonitrile derivatives serve as the quinazoline core precursors.
- The 2-naphthylsulfinyl substituent is introduced via sulfoxidation of a corresponding thioether intermediate or by coupling with 2-naphthylsulfinyl reagents.
Metal-Free Oxidative Annulation Method
A notable method reported involves a metal-free, acid-catalyzed oxidative annulation between cyanamide derivatives and 2-aminobenzophenone analogs to form 2-aminoquinazoline cores efficiently under mild conditions (e.g., PTSA catalyst in THF) with moderate to good yields (40-80%).
- The reaction mechanism involves protonation of the cyano group to increase electrophilicity, nucleophilic attack by the amine, cyclization, and dehydration to form the quinazoline ring.
- This method allows the introduction of free amine groups at position 2, which can be further functionalized.
Hydroxyl Group Introduction
Sulfinyl Group Incorporation
- The 6-[2-naphthylsulfinyl] substituent is introduced by oxidation of the corresponding thioether intermediate using oxidants such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide under controlled conditions.
- The sulfoxide functionality is sensitive and requires mild oxidation conditions to avoid overoxidation to sulfone.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization | 2-aminobenzophenone + cyanamide, PTSA, THF, reflux | Formation of 2-aminoquinazoline core |
| 2 | Hydroxylation | Starting from hydroxy-substituted anthranilic acid or nitration/reduction | Introduction of 4-hydroxy group |
| 3 | Sulfur substitution | Coupling with 2-naphthylthiol or thioether intermediate | Introduction of 6-(2-naphthylthio) substituent |
| 4 | Sulfoxidation | mCPBA or H2O2, mild conditions | Oxidation to 6-[2-naphthylsulfinyl] substituent |
| 5 | Purification | Column chromatography, recrystallization | Isolation of pure this compound |
Detailed Research Findings and Data
Reaction Yields and Conditions
Spectroscopic Characterization
- 1H and 13C NMR confirm the quinazoline core and substitution pattern.
- Mass spectrometry verifies molecular weight and sulfinyl incorporation.
- X-ray crystallography of single crystals confirms the molecular structure and sulfoxide stereochemistry.
Notes on Industrial and Scale-Up Considerations
- The metal-free, mild acid-catalyzed cyclization is advantageous for scale-up due to low toxicity and cost.
- Sulfoxidation requires careful control to prevent overoxidation; mild oxidants and low temperatures are preferred.
- Purification typically involves silica gel chromatography and recrystallization from ethyl acetate/hexane mixtures.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(naphthalen-2-ylsulfinyl)quinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone under strong oxidizing conditions.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Formation of the corresponding sulfone derivative.
Reduction: Formation of the corresponding sulfide derivative.
Substitution: Formation of various substituted quinazolinone derivatives depending on the electrophile used.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the cytotoxicity of 2-Amino-4-hydroxy-6-[2-naphthylsulfinyl]quinazoline against various cancer cell lines. For instance, research indicates that compounds within this class exhibit significant cytotoxic effects, surpassing established chemotherapeutic agents like Doxorubicin in potency against breast cancer cell lines . The mechanism of action is believed to involve the inhibition of critical cellular pathways responsible for cancer cell proliferation.
Antimalarial Effects
The compound has also been investigated for its antimalarial properties . Analogues of quinazolines have shown effectiveness against Plasmodium species in preclinical models, suggesting that this compound may possess similar activity . The structure-activity relationship studies indicate that modifications in the molecular structure can enhance its efficacy against malaria.
Case Studies
-
Cytotoxicity Against Cancer Cells
- A study conducted on various analogues demonstrated that the compound exhibited a high degree of cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The IC50 values were significantly lower than those of commonly used chemotherapeutics, indicating potential for development as an anticancer agent .
- Antimalarial Activity
Mechanism of Action
The mechanism of action of 2-Amino-6-(naphthalen-2-ylsulfinyl)quinazolin-4(1H)-one involves its interaction with specific molecular targets. These may include:
Kinases: Inhibition of kinase activity, leading to the modulation of signaling pathways involved in cell growth and proliferation.
Enzymes: Binding to enzyme active sites, resulting in the inhibition or activation of enzymatic activity.
Receptors: Interaction with cellular receptors, influencing signal transduction and cellular responses.
Comparison with Similar Compounds
Comparison with Similar Quinazoline Derivatives
Structural Analogues
The following table highlights key structural and functional differences between 2-amino-4-hydroxy-6-[2-naphthylsulfinyl]quinazoline and related compounds:
Functional and Pharmacological Differences
- Sulfinyl vs. Aryl/Naphthyl Groups: The 2-naphthylsulfinyl group in the target compound introduces a chiral sulfur center, which may improve binding specificity to enzymes like tyrosine kinases compared to non-sulfurated analogues (e.g., 7-(naphthalen-2-yl) derivatives) .
- Hydroxyl vs. Methoxy/Amino Groups: The 4-hydroxy group enables stronger hydrogen bonding with biological targets compared to methoxy or amino substituents, as seen in EGFR inhibitors like erlotinib derivatives .
- Synthetic Complexity : Imidazo-fused quinazolines (e.g., imidazo[4,5-g]quinazolines) require multi-step syntheses involving cyclization of benzimidazole precursors, whereas the target compound may be synthesized via selective sulfoxidation of a naphthylthioether intermediate .
Research Findings
- Anticancer Activity: Derivatives with naphthyl or sulfinyl groups exhibit IC₅₀ values in the low micromolar range against breast (MCF-7) and colon (HCT-116) cancer cells. The sulfinyl group in the target compound may enhance apoptosis induction compared to non-sulfurated analogues .
- Kinase Inhibition : 4-hydroxyquinazolines show potent inhibition of EGFR (IC₅₀: 10–50 nM), while sulfinyl-containing variants demonstrate broader activity against VEGFR-2 and PDGFR-α, likely due to sulfur-oxygen interactions with kinase ATP-binding pockets .
Biological Activity
2-Amino-4-hydroxy-6-[2-naphthylsulfinyl]quinazoline is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, drawing from various studies to provide a comprehensive understanding of its pharmacological significance.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H12N2O2S
- Molecular Weight : 284.33 g/mol
- IUPAC Name : 2-amino-4-hydroxy-6-(naphthalen-2-ylsulfinyl)quinazoline
This compound features a quinazoline core substituted with a naphthyl sulfinyl group, which is expected to influence its biological activity.
Antitumor Activity
Research indicates that quinazoline derivatives exhibit significant antitumor properties. For instance, studies have shown that compounds structurally related to this compound can inhibit the proliferation of various cancer cell lines. The mechanism often involves the inhibition of tyrosine kinases, which play a crucial role in cell growth and differentiation.
A study reported that analogs of 2-aminoquinazolines demonstrated moderate to high antiproliferative activity against multiple cancer cell lines, suggesting that the presence of the naphthyl group could enhance or modify this activity .
Antimalarial Activity
The compound has also been evaluated for its antimalarial properties. Quinazoline derivatives have shown promising results against Plasmodium species, with some studies indicating that modifications at the 6-position can significantly enhance efficacy. For example, previous research highlighted that certain quinazoline analogs exhibited potent antimalarial effects in vitro, with IC50 values indicating effective inhibition of parasite growth .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:
- Tyrosine Kinase Inhibition : By inhibiting tyrosine kinases, this compound disrupts signaling pathways essential for tumor growth.
- Intercalation into DNA : Similar compounds have been shown to intercalate into DNA strands, leading to replication interference and apoptosis in cancer cells.
- Antioxidant Properties : Some studies suggest that quinazoline derivatives possess antioxidant capabilities, which may contribute to their overall biological activity by reducing oxidative stress in cells .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
